molecular formula C5H7BrO B1337481 3-(Bromomethyl)cyclobutanone CAS No. 463961-43-5

3-(Bromomethyl)cyclobutanone

Cat. No.: B1337481
CAS No.: 463961-43-5
M. Wt: 163.01 g/mol
InChI Key: KFXLTMWRAJRYGV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclobutanone (3-BMCB) is a cyclic ketone with a bromomethyl substituent on the cyclobutane ring. It is a colorless liquid with a boiling point of 68-69°C and a specific gravity of 1.097-1.098. It is a versatile reagent with a wide range of applications in organic chemistry, including the synthesis of heterocyclic compounds, the functionalization of polymers, and the preparation of optically active compounds.

Scientific Research Applications

1. Synthesis of Arylated Benzolactones

Matsuda, Shigeno, and Murakami (2008) developed a method where 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides, using palladium catalysts, to produce 4-arylmethyl-3,4-dihydrocoumarins. This process involves carbon-carbon bond cleavage and formation, demonstrating the utility of cyclobutanones in complex organic synthesis (Matsuda, Shigeno, & Murakami, 2008).

2. Development of Cyclobutanone Derivatives

Kabalka and Yao (2003) described an efficient route to 3-(hydroxymethyl)cyclobutanone acetals, showcasing the versatility of cyclobutanones in creating diverse chemical structures. This research provides insights into the synthesis of valuable intermediates like 3-methylenecyclobutanone acetal and 3-(bromomethyl)cyclobutanone (Kabalka & Yao, 2003).

3. Application in Boron Neutron Capture Therapy

In a study by Kabalka and Yao (2004), a novel boronated aminocyclobutanecarboxylic acid was synthesized, starting from this compound ketal. This compound was developed for potential use in boron neutron capture therapy, indicating the medical applications of cyclobutanone derivatives (Kabalka & Yao, 2004).

4. Synthesis of Cyclic Ketones

Seebach and Beck (2003) outlined a method for producing cyclic ketones from 1,3-dithiane, including cyclobutanone. This research highlights the role of cyclobutanones in the synthesis of important organic compounds (Seebach & Beck, 2003).

5. Intermolecular Cycloaddition Reactions

Matsuo et al. (2008) reported on the intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones. This work demonstrates the importance of cyclobutanones in facilitating complex cycloaddition reactions, crucial in organic synthesis (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Safety and Hazards

3-(Bromomethyl)cyclobutanone is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

3-(Bromomethyl)cyclobutanone plays a significant role in biochemical reactions, particularly due to its reactivity with nucleophiles. This compound can interact with enzymes, proteins, and other biomolecules through covalent bonding. One notable interaction is with glutathione S-transferase, an enzyme involved in detoxification processes. The bromomethyl group of this compound can form a covalent bond with the thiol group of cysteine residues in proteins, leading to enzyme inhibition or modification of protein function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species. This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase pathway, which in turn affects gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins. The bromomethyl group can react with nucleophilic amino acid residues, such as cysteine, in proteins, leading to the formation of covalent adducts. This modification can result in enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained oxidative stress and prolonged activation of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in cellular metabolism. At higher doses, this compound can cause significant toxicity, including cell death and tissue damage. Studies have identified threshold effects, where the compound’s impact becomes markedly more severe beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with detoxification enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, contributing to the compound’s overall biochemical effects. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Properties

IUPAC Name

3-(bromomethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXLTMWRAJRYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449146
Record name 3-(bromomethyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463961-43-5
Record name 3-(bromomethyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 3-(Bromomethyl)cyclobutanone chosen as a starting material for the synthesis of the target boronated aminocyclobutanecarboxylic acid?

A1: this compound serves as a crucial starting point due to the presence of the bromomethyl group. This reactive functional group allows for various chemical transformations, including the introduction of the desired boronic acid moiety. The researchers ultimately utilized a synthetic strategy involving the conversion of this compound to an alkenyl intermediate (compound 7 in the paper) via a selenoxide elimination reaction. [] This alkenyl compound then serves as a platform for further modifications to ultimately yield the target boronated aminocyclobutanecarboxylic acid.

Q2: What challenges did the researchers face while using this compound in their synthesis, and how did they overcome them?

A2: The paper mentions that initial attempts to synthesize the target compound using traditional methods were unsuccessful. [] The key breakthrough arose from recognizing the compatibility of the hydantoin protecting group with the selenoxide elimination conditions required to transform this compound into the key alkenyl intermediate. This discovery enabled the researchers to develop a novel synthetic strategy that successfully yielded the desired boronated aminocyclobutanecarboxylic acid.

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